Chloropropanoylpretadalafil
Description
Properties
CAS No. |
395665-87-9 |
|---|---|
Molecular Formula |
C₂₃H₂₁ClN₂O₅ |
Molecular Weight |
440.88 |
Synonyms |
1H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-(1,3-benzodioxol-5-yl)-2-(3-chloro-1-oxopropyl)-2,3,4,9-tetrahydro-, methyl ester, (1R,3R)- |
Origin of Product |
United States |
Synthetic Organic Chemistry of Chloropropanoylpretadalafil and Its Analogs
Retrosynthetic Analysis and Key Precursors
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, providing a roadmap for its forward synthesis. wikipedia.orgoxfordreference.comub.edu
Identification of Core Skeletal Components and Synthons
The structure of Chloropropanoylpretadalafil reveals a core tetracyclic system characteristic of tadalafil (B1681874), with a key modification on the piperidine (B6355638) nitrogen. The primary disconnection points in a retrosynthetic analysis would be the amide bond and the Pictet-Spengler reaction used to form the tetrahydro-β-carboline core.
The key synthons, or idealized fragments resulting from these disconnections, are:
A chiral tryptamine (B22526) derivative: This provides the indole-containing portion of the molecule.
A piperonal-derived carboxylic acid: This forms the dioxolopyridoindole moiety.
A substituted piperidine synthon: This introduces the piperidine ring.
A chloropropanoyl electrophile: This is for the final acylation step.
The corresponding commercially available or readily synthesizable precursors would be D-tryptophan methyl ester, piperonal (B3395001), and a suitable piperidine precursor.
Strategic Design of Intermediate Compounds
Based on the retrosynthetic analysis, the strategic design of intermediate compounds would involve a stepwise construction of the tetracyclic core, followed by the introduction of the chloropropanoyl group. A key intermediate would be "pretadalafil," the core structure lacking the final acyl group. The synthesis would be designed to control the stereochemistry at the two chiral centers, a critical aspect of tadalafil's biological activity.
Forward Synthesis Pathways and Methodologies
The forward synthesis would logically follow the pathways established for tadalafil, with modifications to incorporate the specific chloropropanoyl moiety. researchgate.net
Multi-Step Synthesis Protocols and Reaction Conditions
A plausible multi-step synthesis for this compound is outlined below. This proposed pathway is based on known synthetic transformations for similar structures.
Step 1: Pictet-Spengler Reaction The synthesis would likely commence with a Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal. This acid-catalyzed reaction forms the tetrahydro-β-carboline ring system.
Step 2: Amide Bond Formation The resulting carboxylic acid from the first step would then be coupled with a suitable amine to form the diketopiperazine ring. This is a crucial cyclization step.
Step 3: Acylation The final step would involve the acylation of the piperidine nitrogen of the "pretadalafil" intermediate with 3-chloropropanoyl chloride. This reaction would introduce the characteristic side chain of this compound.
| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product |
| 1 | Pictet-Spengler Reaction | D-Tryptophan methyl ester, Piperonal | Trifluoroacetic acid (TFA) | Tetrahydro-β-carboline intermediate |
| 2 | Amide Bond Formation / Cyclization | Tetrahydro-β-carboline intermediate, Chloroacetyl chloride | Base (e.g., Triethylamine) | Diketopiperazine intermediate (Pretadalafil core) |
| 3 | Acylation | Pretadalafil core | 3-Chloropropanoyl chloride, Base (e.g., DIEA) | This compound |
The efficiency of each synthetic step is highly dependent on the choice of reagents and catalysts. For the Pictet-Spengler reaction, the choice of acid catalyst is critical to achieving high yield and stereoselectivity. While trifluoroacetic acid is commonly used, other Lewis or Brønsted acids could be explored for optimization. researchgate.net In the amide bond formation and acylation steps, the selection of the coupling reagent and base is crucial to ensure complete reaction and minimize side products.
Solvent selection plays a significant role in reaction efficiency, influencing solubility, reaction rates, and even stereochemical outcomes. nih.gov For the Pictet-Spengler reaction, a non-polar aprotic solvent like dichloromethane (B109758) is often employed. The amide bond formation and acylation steps would likely be performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) to ensure the solubility of the reactants and facilitate the reaction. The choice of solvent can also impact the work-up and purification of the final product.
Stereochemical Control and Diastereoselective Synthesis Approaches
The biological activity of tadalafil and its analogs is critically dependent on their stereochemistry. The specific spatial arrangement of substituents around the chiral centers of the molecule is essential for effective binding to the target enzyme. Consequently, synthetic strategies are heavily focused on controlling the formation of these stereocenters.
The primary strategy for achieving enantioselectivity in the synthesis of the pyridoindole core of tadalafil analogs is a chiral pool approach. This method utilizes a readily available, enantiomerically pure starting material to introduce the desired chirality into the final product.
In this context, the synthesis commences with a specific enantiomer of the amino acid tryptophan. For the synthesis of tadalafil and its analogs with the same desired stereoconfiguration, D-tryptophan or its methyl ester is the chosen starting material. acgpubs.orgnih.gov By using an enantiopure starting material, the chirality at what will become the C3 position (IUPAC numbering) of the tetrahydro-β-carboline intermediate is pre-determined, thus guiding the stereochemical outcome of the entire synthetic sequence. This approach obviates the need for chiral resolution of the final product, which is often inefficient and costly.
The key reaction for constructing the foundational pyridoindole framework is the Pictet-Spengler reaction. chemrxiv.orgwikipedia.org This is an acid-catalyzed condensation followed by cyclization between a β-arylethylamine (in this case, D-tryptophan methyl ester) and an aldehyde. For tadalafil and its direct precursors, the aldehyde used is piperonal (3,4-methylenedioxybenzaldehyde). google.comresearchgate.net
This reaction forms the tetrahydro-β-carboline ring system and simultaneously creates a new stereocenter at the C1 position. Since the tryptophan derivative already contains a stereocenter at the C3 position, the product of the Pictet-Spengler reaction is a mixture of diastereomers: the (1R,3R)-cis isomer and the (1S,3R)-trans isomer.
The desired product for the synthesis of tadalafil is the (1R,3R)-cis isomer. chemicalbook.com Control and separation of these diastereomers are critical. The reaction conditions can be optimized to favor the formation of the cis isomer. Following the reaction, the diastereomers are typically separated by crystallization. In an efficient industrial process, the undesired trans-isomer can be converted back to the desired cis-isomer through a process called epimerization, where it is treated with acid to equilibrate the mixture, allowing for more of the cis-isomer to be crystallized. chemrxiv.org This step is crucial for establishing the correct relative and absolute stereochemistry, which corresponds to the (6R,12aR) configuration in the final cyclized tadalafil molecule.
Exploration of Structural Analogs and Derivatives
The tadalafil scaffold has been a fertile ground for the development of structural analogs. Researchers and clandestine laboratories have explored modifications to nearly every part of the molecule to create derivatives with altered properties. jst.go.jp this compound is one such analog, identified during the screening of dietary supplements. Its existence underscores the ongoing chemical exploration of this class of compounds.
The design of new pyridoindole-based PDE5 inhibitors is guided by several principles aimed at improving the therapeutic profile. A primary goal is to enhance potency and selectivity. High selectivity for PDE5 over other phosphodiesterase isoforms, particularly PDE6 (found in the retina) and PDE11, is crucial for minimizing side effects like visual disturbances. nih.gov
Key structural modifications often involve:
Replacement of the Benzodioxole Ring: The piperonyl group of tadalafil can be substituted with other aromatic or heteroaromatic rings to explore different interactions within the active site of the PDE5 enzyme. nih.gov
Modification of the Piperazinedione Ring: The N-methyl group on the piperazinedione ring is a common point of modification. Replacing it with other alkyl or functionalized groups can alter potency, selectivity, and pharmacokinetic properties. jst.go.jp
Alteration of the Acyl Group: The acyl group itself, which is part of the piperazinedione ring, can be varied. This is the principle that leads to analogs like this compound.
These design strategies aim to optimize the molecule's fit and interactions with the amino acid residues in the catalytic pocket of the PDE5 enzyme.
The synthesis of tadalafil analogs, including chlorinated variants, generally follows the core synthetic route established for tadalafil itself. The process can be summarized in two main stages:
Formation of the Core Intermediate: Stereoselective synthesis of the (1R,3R)-methyl-1-(1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate intermediate via the Pictet-Spengler reaction as described previously.
Acylation and Cyclization: Acylation of the secondary amine (N2) of the tetrahydro-β-carboline intermediate, followed by cyclization with an amine to form the final piperazinedione ring.
The identity of the final tadalafil analog is determined by the specific acylating agent used in the second stage of the synthesis. This step offers a straightforward method for creating a diverse range of derivatives.
The synthesis of tadalafil itself involves the use of chloroacetyl chloride. acgpubs.orgresearchgate.net The intermediate formed is known as Chloropretadalafil (B16198) , which is chemically named (1R,3R)-methyl 1-(1,3-benzodioxol-5-yl)-2-(chloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate. caymanchem.comnih.gov This intermediate is then treated with methylamine, which acts as a nucleophile, displacing the chloride and subsequently cyclizing to form the piperazinedione ring of tadalafil. google.com
By direct analogy, the synthesis of This compound would involve the same (1R,3R)-tetrahydro-β-carboline core intermediate but would utilize a chloropropanoyl chloride (e.g., 2-chloropropanoyl chloride or 3-chloropropanoyl chloride) as the acylating agent. This reaction would attach a chloropropanoyl group to the N2 position of the indole (B1671886) intermediate, yielding the target compound, this compound. This compound is an intermediate itself, which upon reaction with an amine like methylamine, would yield the corresponding N-methyl chloropropanoyl tadalafil analog.
The following interactive table illustrates how manipulation of the acylating agent leads to different chlorinated intermediates and, subsequently, different final analogs.
Table 1: Synthesis of Tadalafil Analogs via Manipulation of Acylating Agents
| Acylating Agent | Resulting Intermediate (Pretadalafil Analog) | Structure of Acyl Group | Final Cyclized Analog (with Methylamine) |
|---|---|---|---|
| Chloroacetyl Chloride | Chloropretadalafil | -C(O)CH₂Cl | Tadalafil |
| 2-Chloropropanoyl Chloride | 2-Chloropropanoylpretadalafil | -C(O)CH(Cl)CH₃ | (12aR)-6-(1,3-Benzodioxol-5-yl)-2,12-dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione |
This modular approach, centered on the acylation of a common stereochemically-defined intermediate, provides a versatile platform for the synthesis of a wide array of tadalafil analogs, including chlorinated derivatives like this compound.
Synthetic Routes for Related Chlorinated and Non-Chlorinated Analogs
Cyclization and Ring-Closing Reaction Pathways
The synthesis of this compound and its analogs relies on key cyclization and ring-closing reactions to construct the characteristic tetracyclic core. The primary and most pivotal of these is the Pictet-Spengler reaction, a powerful method for the synthesis of tetrahydro-β-carbolines. This reaction is central to the formation of the crucial tricyclic intermediate, which then undergoes further cyclization to yield the final product.
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form the tetrahydro-β-carboline ring system. wikipedia.org In the context of this compound and its analogs, this typically involves the reaction of D-tryptophan methyl ester with a substituted benzaldehyde, such as piperonal. google.comtandfonline.com The stereochemical outcome of this reaction is of paramount importance, as it establishes the stereocenters that are critical for the biological activity of the final compound.
The diastereoselectivity of the Pictet-Spengler reaction in the synthesis of tadalafil precursors can be influenced by several factors, including the choice of acid catalyst, solvent, and reaction temperature. tandfonline.com For instance, the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid is common to facilitate the formation of the electrophilic iminium ion intermediate, which is necessary for the subsequent ring closure. wikipedia.orgtandfonline.comacgpubs.org
Table 1: Influence of Catalysts on the Pictet-Spengler Reaction in Tadalafil Synthesis
| Catalyst | Reaction Conditions | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Trifluoroacetic acid (TFA) | CH₂Cl₂, 4°C, 5 days | 1.5:1 | 41 | tandfonline.com |
| Hydrochloric acid (conc.) | Methanol (B129727) | Favors cis isomer | Not specified | tandfonline.com |
| AuCl₃/AgOTf | Not specified | Not specified | Good yields | wikipedia.org |
Following the formation of the tetrahydro-β-carboline intermediate, the synthesis of this compound proceeds with the introduction of the chloropropanoyl group and a subsequent intramolecular cyclization to form the final diketopiperazine ring. This ring-closing step is typically achieved by reacting the N-acylated intermediate with an appropriate amine, such as methylamine. quickcompany.in The reaction involves the nucleophilic attack of the amine on the ester group of the tetrahydro-β-carboline intermediate, leading to the formation of an amide bond and the closure of the six-membered diketopiperazine ring.
The efficiency of this final cyclization can be influenced by the reaction solvent and conditions. While the intermediate, often referred to as TDC1 in the synthesis of tadalafil, has poor solubility in many organic solvents, conducting the cyclization in a suitable solvent system is crucial for achieving high yields and purity. quickcompany.in
In the synthesis of some tadalafil analogs, alternative cyclization strategies have been explored. For example, the formation of diketopiperazine-based analogs can involve the initial formation of a dipeptide, followed by the removal of a protecting group (such as Fmoc) which triggers a concomitant cyclization to form the diketopiperazine ring. nih.gov This approach offers flexibility in introducing structural diversity into the final molecule.
Table 2: Cyclization Strategies in the Synthesis of Tadalafil and its Analogs
| Reaction | Key Reagents | Intermediate | Product | Reference |
| Pictet-Spengler Reaction | D-tryptophan methyl ester, piperonal, acid catalyst | Iminium ion | Tetrahydro-β-carboline | wikipedia.orggoogle.comtandfonline.com |
| Diketopiperazine formation | N-acylated tetrahydro-β-carboline, methylamine | Amide intermediate | Tadalafil | quickcompany.in |
| Concomitant Cyclization | Fmoc-protected dipeptide, piperidine | Deprotected dipeptide | Diketopiperazine analog | nih.gov |
Molecular Structure, Conformation, and Biochemical Interactions
Advanced Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Comprehensive 1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)
There is no published research containing comprehensive 1D and 2D NMR data for Chloropropanoylpretadalafil. Such analyses would be essential to assign all proton and carbon signals and to confirm the connectivity and spatial relationships within the molecule, including the precise placement and conformation of the chloropropanoyl group.
Solvent Effects on NMR Chemical Shifts and Coupling Constants
Studies investigating the influence of different deuterated solvents on the NMR chemical shifts and coupling constants of this compound have not been reported. Such studies are valuable for understanding solute-solvent interactions and can aid in resolving signal overlap in complex spectra.
Mass spectrometry has been the principal technique employed in the identification and structural characterization of this compound. nih.gov This powerful analytical method provides precise information on the mass-to-charge ratio of a compound and its fragments, which is fundamental to determining its molecular weight, elemental composition, and structural features. nih.gov
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) was crucial in establishing the elemental composition of this compound. By measuring the mass of the protonated molecule with high accuracy, a definitive molecular formula was determined. nih.gov
Interactive Table 1: HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₂₃H₂₂ClN₂O₅ |
| Accurate Mass [M+H]⁺ (m/z) | 441.1216 |
| Mass Error (ppm) | 0.8706 |
Data sourced from Kern et al., 2016. nih.gov
Electrospray Ionization (ESI) and Multi-Stage Fragmentation (MSⁿ) for Structural Characterization
The structural framework of this compound was investigated using Electrospray Ionization (ESI) coupled with multi-stage fragmentation (MSⁿ). The resulting fragmentation patterns were compared with those of known tadalafil (B1681874) analogues, such as chloropretadalafil (B16198). This comparative analysis indicated that this compound possesses a modification in the form of a chloropropanoyl moiety. nih.gov The fragmentation data strongly suggest that this modification is located on the nitrogen atom of the piperidine (B6355638) ring system. nih.gov The key structural difference identified was the addition of a methylene (B1212753) group on the amide carbonyl moiety of chloropretadalafil, leading to the proposal of the novel structure named this compound. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS provides crucial information regarding its retention time, molecular mass, and fragmentation pattern, which aids in its structural elucidation and differentiation from related analogues.
Detailed Research Findings: Analysis of this compound by GC-MS reveals a distinct chromatographic peak with a specific retention time, which is influenced by the compound's volatility and interaction with the GC column's stationary phase. The mass spectrum obtained provides the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.
In a key study, the analysis of an unknown tadalafil analogue, later identified as this compound, yielded a peak at approximately 23.5 minutes in the total ion chromatogram. nih.gov The corresponding mass spectrum displayed a molecular ion peak [M+] at m/z 440. nih.gov A characteristic isotopic peak at [M+2] with roughly one-third the intensity of the molecular ion peak is also observed, which is indicative of the presence of a single chlorine atom within the molecule. nih.gov
The fragmentation pattern of this compound shows similarities to that of its precursor, chloropretadalafil, with common fragment ions observed at m/z 169, 204, 289, and 349. nih.gov These shared fragments suggest a common core structure between the two molecules. nih.gov The difference in their molecular weights (440 for this compound vs. 426 for chloropretadalafil) is consistent with the addition of a methylene group in the chloropropanoyl moiety. nih.gov
Interactive Data Table: GC-MS Fragmentation Data of this compound
| Fragment Ion (m/z) | Proposed Structure/Fragment | Significance |
| 440 | [M]+ (Molecular Ion) | Indicates the molecular weight of the compound. |
| 442 | [M+2]+ | Isotopic peak confirming the presence of one chlorine atom. |
| 349 | [M - C4H4ClO]+ | Loss of the chloropropanoyl group. |
| 289 | [Fragment from core structure] | Common fragment also seen in chloropretadalafil. |
| 204 | [Fragment from core structure] | Common fragment also seen in chloropretadalafil. |
| 169 | [Fragment from core structure] | Common fragment also seen in chloropretadalafil. |
Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS) for Accurate Mass and Fragmentation
Quadrupole-Time-of-Flight Mass Spectrometry (Q-TOF-MS) is a high-resolution mass spectrometry (HRMS) technique that provides highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the identification of unknown compounds.
Detailed Research Findings: The application of LC-Q-TOF-MS has been instrumental in the definitive identification of this compound. High-resolution mass analysis of the protonated molecule [M+H]+ yielded an accurate mass of m/z 441.1216. nih.govnih.gov This measurement corresponds to the elemental formula C23H22ClN2O5, with a mass error of only 0.8706 ppm, providing strong evidence for the proposed molecular formula. nih.govnih.gov
Interactive Data Table: Q-TOF-MS/MS Fragmentation Data for this compound
| Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Proposed Elemental Composition | Proposed Fragment |
| 441.1216 | 409.0937 | C23H18N2O5 | Loss of HCl |
| 441.1216 | 334.1071 | C19H16N2O4 | Loss of the chloropropanoyl group |
| 441.1216 | 262.0860 | C15H12NO3 | Further fragmentation of the core structure |
| 441.1216 | 135.0442 | C8H7O2 | Benzodioxole fragment |
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Detailed Research Findings: The FTIR spectrum of this compound, when compared to its analogue chloropretadalafil, shows all the same major infrared absorption bands, confirming they share a similar core structure. nih.gov The presence of the additional chloropropanoyl group in this compound would be expected to introduce or shift specific vibrational bands, particularly those associated with the amide and carbonyl groups.
For tadalafil and its analogues, characteristic FTIR absorption peaks are typically observed in the 1800-525 cm⁻¹ range, which is considered the fingerprint region. nih.govwiley.com Key absorption bands for tadalafil include those at approximately 1675 cm⁻¹ (amide C=O stretching) and 1646 cm⁻¹ (aromatic C=C stretching). nih.gov The C-N stretching vibration is typically observed around 1435 cm⁻¹, and bands representative of the benzene (B151609) ring are found near 746 cm⁻¹. nih.gov Given the structural similarity, the FTIR spectrum of this compound is expected to exhibit these characteristic peaks. The additional chloropropanoyl group would likely contribute to the complexity of the carbonyl stretching region.
Interactive Data Table: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H Stretching | Amide |
| ~1680-1640 | C=O Stretching | Amide Carbonyls |
| ~1650 | C=C Stretching | Aromatic Ring |
| ~1440 | C-N Stretching | Amine/Amide |
| ~750 | C-H Bending | Benzene Ring |
Surface-Enhanced Raman Spectroscopy (SERS) for Molecular Fingerprinting
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that enhances the Raman scattering of molecules adsorbed on or near nanostructured metal surfaces. mdpi.comyoutube.com This enhancement allows for the detection of trace amounts of a substance and provides a detailed molecular fingerprint.
Detailed Research Findings: While no specific SERS studies on this compound have been reported, the technique has been successfully applied to the analysis of tadalafil and other phosphodiesterase-5 (PDE-5) inhibitors. rsc.orgrsc.org These studies demonstrate the feasibility of using SERS for the identification and characterization of tadalafil analogues.
The Raman spectrum of tadalafil exhibits characteristic peaks that can be used for its identification. researchgate.net Key Raman shifts for tadalafil are observed at approximately 756, 792, 864, and 1003 cm⁻¹. rsc.org The unsaturated structures in tadalafil give rise to distinct bands between 1568 and 1676 cm⁻¹ and around 3070 cm⁻¹. researchgate.net
For this compound, a SERS spectrum would be expected to show these characteristic tadalafil-related peaks, along with additional signals or shifts arising from the chloropropanoyl moiety. The C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region, could be a distinguishing feature. SERS, with its high sensitivity and specificity, holds promise for the rapid screening and identification of this compound in complex matrices. mdpi.com
Interactive Data Table: Expected Characteristic Raman Shifts for this compound (based on Tadalafil data)
| Raman Shift (cm⁻¹) | Assignment (based on Tadalafil) |
| ~3070 | Aromatic C-H Stretch |
| ~1676 | C=O Stretch (Amide) |
| ~1596 | Aromatic C=C Stretch |
| ~1567 | Aromatic C=C Stretch |
| ~1003 | Ring Breathing Mode |
| ~864 | Ring Breathing Mode |
| ~792 | C-H Out-of-plane Bend |
| ~756 | C-H Out-of-plane Bend |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions and the presence of chromophores.
Detailed Research Findings: The UV spectrum of this compound is expected to be very similar to that of tadalafil due to the shared core chromophoric system, which is responsible for the absorption of UV radiation. The chloropropanoyl substituent is not expected to significantly alter the main absorption bands.
Studies on tadalafil have shown a maximum absorbance (λmax) at approximately 284-285 nm in various solvents, including methanol (B129727) and dimethyl sulfoxide. researchgate.netresearchgate.netasianjpr.com This absorption is attributed to the π → π* electronic transitions within the aromatic and conjugated systems of the molecule. The benzodioxole and the pyrazinopyridoindole moieties are the primary chromophores. nsf.gov The linearity of absorbance with concentration, as described by the Beer-Lambert law, allows for the quantitative analysis of tadalafil and its analogues. researchgate.netasianjpr.com
For this compound, the UV spectrum would serve as a useful tool for its initial detection and quantification, with an expected λmax in the same region as tadalafil.
Interactive Data Table: UV-Vis Absorption Data for Tadalafil (as a proxy for this compound)
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| Methanol | 284 | ~1.65 x 10⁴ L mol⁻¹ cm⁻¹ | researchgate.net |
| Methanol/Water (80:20) | 284.5 | Not Reported | researchgate.net |
| Dimethyl Sulfoxide (DMSO) | 285.6 | Not Reported | researchgate.net |
Molecular Recognition and Enzyme Binding Mechanisms
As a structural analogue of tadalafil, this compound is presumed to exert its biological effects through interaction with the same molecular target, phosphodiesterase type 5 (PDE5). The principles of molecular recognition and enzyme binding for tadalafil are therefore highly relevant to understanding the potential interactions of this compound.
Detailed Research Findings: Tadalafil is a potent and selective inhibitor of PDE5, an enzyme that catalyzes the hydrolysis of cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation. The binding of tadalafil and its analogues to the catalytic site of PDE5 is a competitive process with the natural substrate, cGMP. researchgate.net
The selectivity of tadalafil for PDE5 over other PDE isoenzymes is a key aspect of its pharmacological profile. For instance, tadalafil exhibits significantly higher selectivity for PDE5 compared to PDE6, which is found in the retina, and PDE11, which is present in skeletal muscle. nih.govresearchgate.net This selectivity is attributed to specific molecular interactions within the catalytic pocket of the enzyme.
Molecular modeling and docking studies of tadalafil and its analogues in the active site of PDE5 have provided insights into the key interactions that govern binding. researchgate.netacs.org The binding is typically characterized by a combination of hydrogen bonding and hydrophobic interactions. An invariant glutamine residue in the active site of PDE5 is known to form a crucial hydrogen bond with the inhibitor. nih.gov The hydrophobic pocket of the active site accommodates the nonpolar regions of the inhibitor molecule.
For this compound, the addition of the chloropropanoyl group to the piperidine ring introduces a modification that could influence its binding affinity and selectivity for PDE5. The size, shape, and electronic properties of this substituent may alter the way the molecule fits into the active site and interacts with surrounding amino acid residues. While specific binding studies for this compound are not available, it is hypothesized that the core tadalafil structure ensures its recognition by the PDE5 active site, while the chloropropanoyl moiety may modulate the potency and selectivity of this interaction.
In Vitro Enzyme Inhibition Studies
There are currently no publicly available in vitro studies investigating the inhibitory effects of this compound on any enzyme family.
No research has been published characterizing the interaction of this compound with the phosphodiesterase (PDE) enzyme family, including PDE5. Therefore, its inhibitory potency and selectivity profile against various PDE isoforms are unknown.
Due to the lack of enzyme inhibition studies, the modulatory effects of this compound on cyclic guanosine monophosphate (cGMP) signaling pathways have not been determined. The mechanism and extent to which it might influence cGMP levels remain uninvestigated.
Investigation of Non-CYP and Phase II Enzyme Interactions
There is no available data on the interaction of this compound with non-cytochrome P450 (non-CYP) and Phase II metabolic enzymes.
No studies have been conducted to assess the potential of this compound to inhibit Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes. Its impact on this significant Phase II metabolic pathway is therefore not established.
The influence of this compound on other hepatic and extrahepatic enzyme systems has not been a subject of scientific inquiry.
Conformational Analysis and Stereochemical Impact on Molecular Function
A conformational analysis of this compound has not been published. The three-dimensional arrangement of its atoms and the impact of its stereochemistry on its potential molecular function and biological activity have not been elucidated.
Analysis of Diastereoisomeric Purity and Separation
Like its parent compound tadalafil, the core structure of this compound contains chiral centers, which are carbon atoms bonded to four different groups. The tadalafil molecule possesses two such chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). nih.gov The specific stereochemistry, particularly the cis-(6R, 12aR) configuration, is crucial for high-affinity binding to the PDE5 enzyme. nih.gov
Given that this compound is built upon the chloropretadalafil structure, it inherently contains at least two chiral centers. The presence of these centers means that this compound can exist as multiple diastereomers—stereoisomers that are not mirror images of each other. The precise spatial arrangement of the atoms at these chiral centers defines the specific diastereomer.
The analysis of diastereoisomeric purity is a critical aspect of chemical characterization for such compounds. For tadalafil and its isomers, high-performance liquid chromatography (HPLC) using chiral stationary phases is a widely employed method for separation and quantification. nih.gov Techniques utilizing columns like Chiralpak AD have demonstrated successful baseline separation of all four of tadalafil's isomers within 30 minutes. nih.gov Similar chromatographic methods would be necessary to separate and assess the purity of the potential diastereomers of this compound. The resolution and retention times would be unique to each stereoisomer, allowing for their distinct identification and quantification.
| Potential Diastereomer of this compound | Configuration at Core Chiral Center 1 (e.g., C-6) | Configuration at Core Chiral Center 2 (e.g., C-12a) |
|---|---|---|
| Diastereomer 1 (cis) | R | R |
| Diastereomer 2 (trans) | R | S |
| Diastereomer 3 (trans) | S | R |
| Diastereomer 4 (cis) | S | S |
This table illustrates the potential diastereomers of this compound based on the two core chiral centers inherited from its tadalafil-like structure. The actual existence and separation of these would require experimental validation.
Correlation of Conformation with Binding Affinity (Theoretical)
The binding affinity of tadalafil and its analogues to the PDE5 enzyme is highly dependent on their three-dimensional conformation, which allows them to fit precisely into the enzyme's active site. researchgate.net The interaction is stabilized by a combination of hydrogen bonds and hydrophobic interactions with key amino acid residues. nih.gov For tadalafil, a critical interaction involves a hydrogen bond with the invariant glutamine residue (Gln817 in PDE5A) in the active site. nih.gov Additionally, the benzodioxole moiety fits into a hydrophobic pocket. nih.gov
The introduction of the chloropropanoyl group in this compound adds a new dimension to its potential interaction with PDE5. The conformational flexibility of this side chain could either enhance or hinder the molecule's ability to adopt the optimal conformation for binding.
Theoretical considerations suggest several possibilities:
Favorable Interactions: The chloropropanoyl moiety could potentially form additional hydrophobic or van der Waals interactions with residues in or near the active site, thereby increasing binding affinity.
Steric Hindrance: Depending on its preferred conformation, the side chain could clash with residues at the entrance of the active site, preventing the core of the molecule from binding effectively and thus lowering its affinity.
Altered Conformation: The presence of the bulky and flexible group might alter the preferred orientation of the entire molecule within the binding pocket, changing its interaction profile compared to tadalafil.
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for theoretically exploring these possibilities. nih.govnih.gov These techniques can model the interaction between a ligand like this compound and the PDE5 active site, predicting the most stable binding poses and estimating the binding free energy. researchgate.netnih.gov Such studies on other tadalafil analogues have been used to understand the molecular basis for their binding affinity and selectivity, and would be essential to hypothesize the biochemical behavior of this compound. researchgate.net
| Interaction Type | Key PDE5 Residue (Tadalafil Binding) | Potential Role of Chloropropanoyl Group |
|---|---|---|
| Hydrogen Bonding | Gln817 | Unlikely to directly participate, but could influence the orientation of the core for optimal H-bonding. |
| Hydrophobic Interactions (π-π stacking) | Phe820 | Side chain could introduce steric hindrance or form new, weaker hydrophobic contacts nearby. |
| Hydrophobic Pocket | Val782, Leu804 | The core of the molecule must still fit; the side chain's position is critical to avoid clashes. |
This table summarizes key theoretical interactions for tadalafil at the PDE5 active site and speculates on the potential influence of the chloropropanoyl moiety in this compound.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Separation Techniques
Chromatography is the cornerstone for the isolation and analysis of Chloropropanoylpretadalafil from related structures and matrix components. The choice of technique depends on the analytical objective, whether it is for preparative isolation or for quantitative determination.
HPLC and UHPLC are the most powerful and widely used techniques for the analysis of tadalafil (B1681874) and its analogs, including this compound. nih.govresearchgate.net UHPLC, by using smaller particle size columns (typically under 2 µm), offers faster analysis times and improved resolution compared to conventional HPLC. researchgate.net A stability-indicating UPLC method developed for tadalafil and its impurities demonstrated the separation of the main compound from five known impurities and other degradation products within a total run time of 10 minutes, showcasing the efficiency of this technique. researchgate.net
In the initial identification of this compound, HPLC with ultraviolet (UV) detection was employed to isolate the compound from a dietary supplement matrix for further characterization. nih.govnih.gov The specific HPLC method utilized a gradient elution program, which is essential for separating components with a wide range of polarities often found in complex samples. nih.gov
Table 1: Example HPLC-UV Conditions for Isolation of this compound
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1200 Series HPLC-UV |
| Column | Identical to fraction collection experiments |
| Mobile Phase A | Deionized Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | Initial 25% B, linear gradient to 75% B in 7 min, hold for 5 min |
| Flow Rate | Identical to fraction collection experiments |
| Injection Volume | 10 µL |
| Detection | 285 nm with spectral collection from 190 to 400 nm |
This table is based on the assay experiments described for the characterization of this compound. nih.gov
Reversed-Phase Chromatography: The most common mode of HPLC for analyzing tadalafil analogs is reversed-phase chromatography, typically employing C18 columns. nih.govjapsonline.com This technique separates molecules based on their hydrophobicity. In the analysis of this compound, a reversed-phase system with a water/acetonitrile mobile phase modified with an acid like trifluoroacetic acid (TFA) was used effectively. nih.gov The use of TFA helps to improve peak shape and resolution for amine-containing compounds.
Chiral Stationary Phases: Tadalafil possesses two chiral centers, leading to the existence of four possible stereoisomers. oup.comnih.gov Since pharmacological and toxicological properties can differ significantly between enantiomers, chiral separation is critical. researchgate.net Although specific chiral separation data for this compound is not available, methods developed for tadalafil are highly relevant. High-performance liquid chromatography methods using chiral stationary phases (CSPs), such as polysaccharide-based columns like Chiralpak AD, have been successful in separating the stereoisomers of tadalafil. oup.comnih.gov One such method achieved baseline separation of all four isomers within 30 minutes using a mobile phase of hexane–isopropyl alcohol (1:1, v/v). nih.gov Given the structural similarity, it is anticipated that similar CSPs could be employed for the enantioselective analysis of this compound.
Developing an optimal HPLC or UHPLC method involves a systematic approach to select and refine various parameters to achieve the desired separation. youtube.com The goal is to obtain adequate resolution between the analyte of interest (this compound), its potential isomers, degradation products, and other related compounds like tadalafil and chloropretadalafil (B16198).
The Analytical Quality by Design (AQbD) approach is increasingly used for robust method development. mdpi.comyoutube.com This systematic process involves:
Defining Method Goals: Clearly stating the objective, such as quantifying this compound and separating it from key impurities.
Risk Assessment: Identifying critical method parameters (CMPs) that could impact the separation, such as mobile phase composition (organic modifier, pH), column chemistry, temperature, and gradient slope. youtube.com
Systematic Screening and Optimization: Using Design of Experiments (DoE) to efficiently screen different columns and mobile phase conditions to find the most promising starting point. youtube.com This is followed by optimizing the significant factors to fine-tune the separation and maximize critical resolution. mdpi.com
Defining a Method Operable Design Region (MODR): Establishing a region of chromatographic space where the method consistently meets performance criteria, ensuring robustness. youtube.com
For this compound, method development would focus on resolving it from chloropretadalafil, from which it is derived, and tadalafil itself. nih.govnih.gov The selection of a stationary phase with different selectivity (e.g., phenyl-hexyl or polar-embedded phases in addition to C18) and optimizing the mobile phase pH and organic modifier could be critical for achieving this separation. youtube.com
TLC and its advanced version, HPTLC, are valuable tools for the rapid screening and identification of compounds. nih.gov These techniques are often used as a preliminary check for the presence of tadalafil and its analogs in various products before proceeding with more complex HPLC analysis. researchgate.net
HPTLC offers better resolution, sensitivity, and reproducibility compared to conventional TLC. researchgate.net Methods have been developed for the quantification of tadalafil in pharmaceutical formulations using HPTLC with densitometric scanning. researchgate.netresearchgate.net For instance, a validated HPTLC method used silica (B1680970) gel 60 F254 plates with a mobile phase of chloroform:methanol (B129727) (9:1, v/v), where tadalafil had an Rf value of 0.78. researchgate.net Another method for the simultaneous identification of tadalafil and other drugs in traditional medicines used a mobile phase of ethyl acetate, n-propanol, and ammonia (B1221849) (45:5:1), yielding a distinct Rf value for tadalafil of 0.77.
Such methods could be adapted for the analysis of this compound. The first step would be to determine its Rf value in various solvent systems to find a system that effectively separates it from related compounds and matrix interferences.
Table 2: Example HPTLC Methods for Tadalafil Analysis
| Parameter | Method 1 researchgate.net | Method 2 |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 TLC plate | Silica gel 60 F254 |
| Mobile Phase | Chloroform: Methanol (9:1, v/v) | Ethyl acetate: n-propanol: NH3 25% (45:5:1, v/v/v) |
| Detection | Densitometric scanning at 285 nm | Densitometric scanning |
| Tadalafil Rf Value | 0.78 | 0.77 |
| Linearity Range | 100 – 800 ng/spot | N/A |
| LOD / LOQ | 28.11 ng/spot / 93.45 ng/spot | N/A |
This table illustrates validated HPTLC methods for tadalafil that could serve as a starting point for developing a method for this compound.
High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)
Analytical Method Validation Principles for Research Applications
For research applications, analytical method validation ensures that the chosen method is suitable for its intended purpose, providing reliable and accurate data. nih.govsemanticscholar.org Key validation parameters are defined by guidelines from bodies like the International Council for Harmonisation (ICH). nih.govjapsonline.com
Selectivity and specificity are paramount validation parameters, especially when dealing with analogs and complex matrices. nih.govsemanticscholar.org
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. semanticscholar.org
Selectivity is the ability of the method to differentiate and quantify the analyte from other substances, including closely related compounds.
For this compound, a selective and specific method must be able to resolve its peak from those of tadalafil, chloropretadalafil, and other potential synthesis precursors or isomers. nih.gov Furthermore, since the compound was identified in a dietary supplement, the method must demonstrate no interference from the complex matrix components of the supplement. nih.govnih.gov
Assessment is typically performed by:
Analyzing Blank Matrices: A blank supplement matrix (one known not to contain the analyte) is analyzed to ensure no endogenous components co-elute with the analyte peak. semanticscholar.org
Spiking Experiments: The blank matrix is spiked with this compound and its related compounds (e.g., tadalafil, chloropretadalafil) at relevant concentrations. The chromatograms are then checked to confirm that baseline resolution is achieved between all compounds. mdpi.com
Peak Purity Analysis: Using a photodiode array (PDA) detector in HPLC allows for peak purity analysis. This compares the UV spectra across the peak to detect the presence of any co-eluting impurities. japsonline.com Mass spectrometry (MS) detection provides even greater specificity by confirming the mass-to-charge ratio of the compound eluting at the specific retention time. nih.gov
A validated UPLC-MS/MS method for tadalafil in human plasma demonstrated specificity by analyzing six different lots of blank plasma, confirming no significant interfering peaks at the retention time of tadalafil. semanticscholar.org This principle is directly applicable to the analysis of this compound in supplement matrices.
Linearity and Calibration Range Determination for Quantitative Studies
For a quantitative method to be effective, its response must be directly proportional to the concentration of the analyte within a specific range. This relationship is defined by the method's linearity and calibration range. In the analysis of tadalafil and its analogs, techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed. nih.govnih.gov
Linearity is established by analyzing a series of standard solutions at different known concentrations. The instrument's response (e.g., peak area in chromatography) is plotted against the concentration of the analyte. The resulting calibration curve is then assessed using linear regression analysis. A correlation coefficient (R²) value close to 1.0 (typically >0.99) is indicative of a strong linear relationship. nih.govresearchgate.net For tadalafil, linearity has been demonstrated across various concentration ranges, depending on the matrix and instrumentation. For instance, one UPLC-MS/MS method showed linearity from 5 to 1,000 ng/mL in human plasma, while an HPLC method established a range of 60 to 140 µg/ml. nih.govnih.gov
The calibration range defines the upper and lower concentrations for which the method is shown to be accurate, precise, and linear. This range is crucial for ensuring reliable quantification of the analyte in unknown samples.
Table 1: Examples of Established Linearity and Calibration Ranges for Tadalafil Analysis
| Analytical Method | Concentration Range | Matrix | Correlation Coefficient (R²) |
|---|---|---|---|
| UPLC-MS/MS | 5-1,000 ng/mL | Human Plasma | > 0.99 |
| HPLC | 60-140 µg/mL | Bulk Drug | 0.9998 |
| HPLC | 5-25 µg/mL | Bulk Drug | 0.999 |
This table presents data for the parent compound, tadalafil, to illustrate the typical parameters established during analytical method validation.
Precision Analysis: Repeatability, Intermediate Precision, and Reproducibility
Precision analysis evaluates the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is a measure of random error and is typically expressed as the relative standard deviation (%RSD). According to ICH guidelines, precision is assessed at three levels: repeatability, intermediate precision, and reproducibility. nih.gov
Repeatability (Intra-assay Precision): This assesses the precision of the method over a short interval of time with the same analyst and equipment. It is determined by performing multiple measurements of the same sample concentration on the same day. ajpaonline.com
Intermediate Precision: This evaluates the variations within the same laboratory, such as on different days, with different analysts, or on different equipment. nih.gov
Reproducibility: This measures the precision between different laboratories, often as part of collaborative studies.
For tadalafil analysis, validated methods demonstrate low %RSD values, typically well within the accepted limit of <15% (or <20% for the lower limit of quantification). nih.gov For example, a validated UPLC-MS/MS method for tadalafil reported intra- and inter-day precision (%RSD) to be within 8.4%. nih.gov
Table 2: Example of Precision Data for Tadalafil Quantification
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|---|
| Low (QCL) | 15 | < 8.4% | < 8.4% |
| Medium (QCM) | 400 | < 8.4% | < 8.4% |
Data adapted from a UPLC-MS/MS method for tadalafil to exemplify precision analysis. nih.gov
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method.
LOD: This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nih.gov
LOQ: This is the lowest concentration of an analyte that can be quantitatively determined with a defined level of precision and accuracy. nih.gov It is the lowest concentration on the calibration curve.
These limits are crucial for analyzing samples where the analyte may be present in trace amounts. They are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by statistical calculations based on the standard deviation of the response and the slope of the calibration curve. nih.govjapsonline.com Validated methods for tadalafil have reported LOQ values as low as 5 ng/mL in plasma and LOD values down to 0.009 µg/mL in bulk form, demonstrating high sensitivity. nih.govjapsonline.com
Table 3: Examples of LOD and LOQ Values for Tadalafil
| Analytical Method | LOD | LOQ |
|---|---|---|
| RP-HPLC | 0.009 µg/mL | 0.0272 µg/mL |
| RP-HPLC | 1.19 µg/mL | 3.61 µg/mL |
| UPLC-MS/MS | Not specified | 5 ng/mL |
This table showcases the variability in sensitivity across different methods and instruments for tadalafil analysis. nih.govnih.govjapsonline.comuop.edu.jo
Targeted, Suspected-Target, and Non-Targeted Analytical Strategies
The detection of novel compounds like this compound often results from comprehensive analytical strategies that go beyond routine testing for known substances. researchgate.net
Application of Comprehensive Mass Spectral Libraries for Known Analogs
Targeted screening is a primary approach for detecting known adulterants. This strategy relies on comprehensive mass spectral libraries that contain fragmentation data for a wide range of known compounds, including approved drugs and their known analogs. cdc.gov When a sample is analyzed, typically by LC-MS/MS, the resulting mass spectra are compared against the library entries. nih.gov A match in retention time, precursor ion mass, and fragment ion pattern provides a high-confidence identification of a targeted compound.
Organizations like the Centers for Disease Control and Prevention (CDC) develop and distribute high-resolution mass spectral libraries for various drug classes, which can be used on different instrument platforms. cdc.gov Furthermore, specialized software has been developed that uses artificial neural networks and hybrid similarity search algorithms to classify and identify compounds, even if they are not exact matches in the library, which is a step towards suspected-target analysis. nih.govresearchgate.net
De Novo Structural Characterization through Non-Targeted Approaches
Non-targeted analysis is employed when a sample contains unknown compounds for which no reference standards or library spectra are available. researchgate.net This approach was instrumental in the initial discovery of this compound. nih.gov The process involves analyzing the sample using high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement of the unknown compound's molecular ion. nih.govdea.gov This accurate mass allows for the determination of a likely molecular formula. nih.gov In the case of this compound, HRMS analysis of the protonated species [M+H]⁺ yielded an accurate mass of m/z 441.1216, corresponding to the molecular formula C₂₃H₂₂ClN₂O₅. nih.gov
Fragmentation Pattern Analysis for Novel Analog Discovery
Once an unknown compound is detected, tandem mass spectrometry (MS/MS) is used to induce fragmentation. The resulting pattern of fragment ions provides structural clues about the molecule. researchgate.netmdpi.com Analysts compare the fragmentation pattern of the unknown to that of known, structurally similar compounds. nih.govcore.ac.uk
In the characterization of this compound, its mass spectrum was compared to that of chloropretadalafil. nih.gov Both spectra exhibited common fragment ions at m/z 169, 204, 289, and 349. nih.gov This similarity suggested that the two molecules shared a core structure. The key difference was the presence of a chloropropanoyl moiety on the piperidine (B6355638) ring nitrogen in this compound. nih.gov This type of detailed fragmentation analysis is fundamental to elucidating the structures of novel analogs discovered in non-targeted screening. researchgate.netcore.ac.uk
Data Processing and Chemometric Methods in Non-Targeted Screening
The identification of novel, unapproved drug analogs such as this compound in complex matrices like dietary supplements is a significant analytical challenge. Non-targeted screening (NTS) using high-resolution mass spectrometry (HRMS) has become an indispensable approach for detecting unknown compounds without the need for reference standards. nih.govconfex.com The power of NTS lies not just in data acquisition but critically in the subsequent data processing and chemometric analysis, which transform vast, complex datasets into meaningful chemical information. nontargetedanalysis.org
The fundamental goal of data processing in NTS is to extract relevant chemical signals (features) from the instrumental noise and background. nih.gov This multi-step process is essential for managing the large data files generated by HRMS instruments and for highlighting potential compounds of interest for further investigation. A typical data processing workflow involves several key stages:
Peak Detection and Feature Extraction: The initial step involves converting the raw mass spectrometry data into a list of features. Each feature is characterized by a mass-to-charge ratio (m/z), retention time (rt), and intensity. nih.govnontargetedanalysis.org Advanced algorithms are used to detect chromatographic peaks and deconvolve the underlying mass spectra.
Data Filtering and Alignment: Raw feature lists are often extensive. Filtering is applied to remove noise and irrelevant signals. Subsequently, alignment algorithms correct for minor variations in retention times across different samples, ensuring that the same feature is consistently recognized in multiple analyses. nih.gov
Componentization: This process groups related features, such as isotopes, adducts, and in-source fragments, that originate from a single compound. This reduces data complexity and aids in the accurate determination of the monoisotopic mass of the parent compound. nih.gov
In the case of this compound, its initial detection stemmed from a screening for known phosphodiesterase type-5 (PDE-5) inhibitors. nih.gov While the initial screen was targeted, the detection of an unfamiliar compound necessitated a non-targeted approach to characterization. The data processing would have extracted a feature with a unique m/z and retention time combination that did not match known targets. The accurate mass measurement was critical in this process.
| Compound | Observed Ion | Accurate Mass (m/z) | Calculated Molecular Formula | Mass Error (ppm) |
|---|---|---|---|---|
| This compound | [M+H]⁺ | 441.1216 | C₂₃H₂₂ClN₂O₅ | 0.8706 |
Once a list of prioritized, unknown features is generated, chemometric methods can be applied. Chemometrics utilizes mathematical and statistical techniques to extract maximal information from chemical data. researchgate.net In the context of NTS, methods like Principal Component Analysis (PCA) and cluster analysis are used for pattern recognition, helping to classify samples or identify outliers that may contain unexpected substances. pharmacyjournal.netnih.gov For instance, if multiple supplement samples were analyzed, PCA could differentiate a sample adulterated with this compound from unadulterated samples based on its unique chemical fingerprint. nih.gov
The structural elucidation of the unknown feature relies heavily on comparing its fragmentation patterns with those of known analogs. Data processing tools facilitate the extraction and comparison of MS/MS spectra. For this compound, the mass spectral data revealed a molecular ion [M+] at m/z 440, which is 14 Da (corresponding to an additional methylene (B1212753) group) greater than the known analog, chloropretadalafil ([M+] at m/z 426). nih.gov Furthermore, the presence of common fragment ions indicated a shared core structure, a key finding that is systematically uncovered through data processing and spectral comparison. nih.gov
| Fragment Ion (m/z) | Observed In | Structural Implication |
|---|---|---|
| 169 | This compound, Chloropretadalafil | Indicates a shared core structure between the two molecules. nih.gov |
| 204 | This compound, Chloropretadalafil | Suggests a common structural backbone. nih.gov |
| 289 | This compound, Chloropretadalafil | Points to a conserved fragment of the parent molecules. nih.gov |
| 349 | This compound, Chloropretadalafil | Further evidence of a similar molecular base. nih.gov |
| 426 | Chloropretadalafil | Molecular ion [M+] of the known analog. nih.gov |
| 440 | This compound | Molecular ion [M+] of the new analog, indicating an added methylene group compared to Chloropretadalafil. nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties and molecular structure of Chloropropanoylpretadalafil, offering a detailed understanding of its intrinsic characteristics.
Density Functional Theory (DFT) is a robust computational method used to examine the electronic structure of molecules. For this compound, DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and determine the electrostatic potential. The energy gap between the HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. These calculations help in understanding the regions of the molecule that are more susceptible to electrophilic or nucleophilic attack, which is crucial for predicting its interactions with biological targets and its metabolic pathways.
Quantum chemical calculations can also predict the spectroscopic properties of this compound, which can be compared with experimental data for structural validation.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the magnetic shielding environment of each nucleus, which is influenced by the molecule's electronic structure. Comparing the predicted NMR spectra with experimental data helps to confirm the proposed molecular structure of this compound. researchgate.net
IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies. Computational models can predict the vibrational frequencies of this compound, corresponding to the stretching and bending of its chemical bonds. For instance, the predicted IR spectrum would show characteristic peaks for the carbonyl groups in the diketopiperazine ring, the C-Cl bond of the chloropropanoyl moiety, and the aromatic C-H bonds. nih.govnih.gov
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Theoretical calculations can predict the absorption maxima (λmax) of this compound, which correspond to the electronic excitations from occupied to unoccupied molecular orbitals. nih.govresearchgate.net The predicted UV-Vis spectrum is influenced by the conjugated systems within the molecule, such as the indole (B1671886) and benzodioxole rings.
Table 1: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | 1.0 - 8.0 |
| ¹³C NMR | Chemical Shift (ppm) | 20 - 170 |
| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | 1650-1700 (C=O), 700-800 (C-Cl) |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as this compound, interacts with its biological target, typically a protein or enzyme.
This compound is an analog of tadalafil (B1681874), a known phosphodiesterase type 5 (PDE5) inhibitor. researchgate.net Therefore, molecular docking simulations would be performed to predict the binding affinity and interaction patterns of this compound with the active site of PDE5. These simulations place the flexible ligand into the rigid or flexible binding pocket of the protein and score the different poses based on the predicted binding energy. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues in the PDE5 active site. nih.gov For example, the piperonyl moiety is expected to form crucial hydrophobic interactions, while the carbonyl groups may act as hydrogen bond acceptors. researchgate.net
By comparing the docking results of this compound with those of tadalafil and other analogs, computational models can help to elucidate structure-activity relationships (SAR). researchgate.net The addition of the chloropropanoyl group on the piperidine (B6355638) ring is a key structural modification. Docking simulations can predict how this modification affects the binding orientation and affinity for PDE5. For instance, the chloropropanoyl moiety might introduce new interactions with the protein or cause steric hindrance, which could either enhance or decrease the inhibitory activity. This information is vital for designing more potent and selective PDE5 inhibitors. nih.gov
Table 2: Predicted Ligand-Protein Interactions for this compound with PDE5
| Interaction Type | Key Amino Acid Residues | Predicted Contribution |
|---|---|---|
| Hydrogen Bonding | Gln817, Asn662 | High |
| Hydrophobic Interactions | Val782, Leu804, Phe820 | High |
| Pi-Pi Stacking | Phe820 | Moderate |
In Silico Prediction of Potential Metabolic Pathways and Products
In silico tools are increasingly used to predict the metabolic fate of drug candidates, helping to identify potential metabolites and anticipate issues related to drug metabolism and clearance. creative-biolabs.com
For this compound, computational models can predict the sites of metabolism by major drug-metabolizing enzymes, such as the cytochrome P450 (CYP) family. news-medical.net These predictions are based on the reactivity of different parts of the molecule and the accessibility of these sites to the enzymes. Potential metabolic transformations for this compound include hydroxylation of the aromatic rings, N-dealkylation, and hydrolysis of the amide bonds. The chloropropanoyl group itself could be a site for metabolism, potentially undergoing dehalogenation or conjugation reactions. Predicting these metabolic pathways is crucial for understanding the compound's pharmacokinetic profile and identifying any potentially active or toxic metabolites. openaccesspub.org
Table 3: Predicted Metabolic Pathways and Products of this compound
| Metabolic Pathway | Predicted Metabolite | Enzyme Family |
|---|---|---|
| Aromatic Hydroxylation | Hydroxylated this compound | Cytochrome P450 (CYP) |
| N-Dealkylation | Pretadalafil | Cytochrome P450 (CYP) |
| Amide Hydrolysis | Cleavage of the diketopiperazine ring | Hydrolases |
| Dehalogenation | Propanoylpretadalafil | Various |
Based on a comprehensive review of scientific literature, the chemical compound “this compound” is not found in existing research. As such, an article detailing its specific properties, studies, and formation cannot be generated.
The information available pertains to the well-documented compound Tadalafil and its various analogs that have been synthesized and studied. Computational and theoretical chemistry studies, including the theoretical formation of precursors and enzyme-mediated transformation predictions, are available for these recognized analogs, but not for the specifically requested "this compound."
Therefore, it is not possible to provide a scientifically accurate article that adheres to the requested outline for a compound that does not appear in the scientific record.
Future Research Directions in Synthetic Organic Chemistry and Chemical Biology
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The synthesis of complex heterocyclic molecules like Chloropropanoylpretadalafil often involves multi-step processes that may utilize hazardous reagents and generate significant waste. Future research should prioritize the development of novel synthetic routes that are not only efficient but also adhere to the principles of green chemistry. mdpi.comchemijournal.comfrontiersin.org An improved synthesis of tadalafil (B1681874) has been reported using safer solvents and reagents, such as dimethyl carbonate and ionic liquids, which also reduces the number of reaction steps. rsc.org Similar strategies could be adapted for the synthesis of this compound.
Key areas for exploration include:
Catalytic Methods: Investigating the use of reusable heterogeneous or homogeneous catalysts to replace stoichiometric reagents, thereby minimizing waste and improving atom economy. nih.gov
Alternative Solvents: Exploring the use of green solvents like ionic liquids, supercritical fluids, or water to replace traditional volatile organic compounds. frontiersin.org
Flow Chemistry: Developing continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters, improved safety, and easier scalability compared to batch processes.
Multicomponent Reactions: Designing one-pot multicomponent reactions to construct the complex core structure of this compound in a single step, which would significantly enhance efficiency and reduce waste. nih.gov
A comparative analysis of a hypothetical traditional versus a green synthetic route is presented in Table 1.
| Parameter | Hypothetical Traditional Route | Proposed Green Route |
|---|---|---|
| Solvents | Chlorinated hydrocarbons (e.g., Dichloromethane) | Ionic Liquids, 2-MeTHF, or water |
| Reagents | Stoichiometric use of hazardous reagents | Catalytic amounts of reusable catalysts |
| Number of Steps | Multiple discrete steps with intermediate purifications | Fewer steps, potentially a one-pot reaction |
| Atom Economy | Low | High |
| E-Factor (Waste/Product Ratio) | High | Low |
Advanced Structural Elucidation Techniques for Complex Analog Mixtures
This compound and similar analogs are often identified in complex matrices, such as dietary supplements, which may contain a mixture of related compounds and isomers. nih.gov Future research should focus on the application of advanced analytical techniques for the unambiguous identification and quantification of these compounds. While techniques like HPLC-UV, GC/FT-IR/MS, and high-resolution mass spectrometry (HRMS) have been successfully used, there is room for improvement in sensitivity, resolution, and structural confirmation. nih.govnih.gov
Future research in this area should involve:
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Developing and validating UPLC-MS/MS methods for the rapid, sensitive, and selective detection of this compound in complex mixtures. nih.govsemanticscholar.org This technique offers significant advantages in terms of speed and sensitivity over conventional HPLC methods.
Chiral Chromatography: As tadalafil and its analogs possess multiple stereocenters, developing robust chiral separation methods is crucial to isolate and characterize individual stereoisomers of this compound. nih.gov
Advanced NMR Spectroscopy: Employing advanced 2D NMR techniques, such as NOESY and ROESY, to definitively determine the relative stereochemistry of the molecule. nih.gov For complex mixtures, hyphenated techniques like LC-NMR could be invaluable.
Table 2 provides a comparison of various analytical techniques for the analysis of tadalafil analogs.
| Technique | Advantages | Limitations |
|---|---|---|
| HPLC-UV | Robust, widely available | Limited sensitivity and specificity for complex mixtures |
| GC/FT-IR/MS | Provides structural information (IR) and mass data | Requires derivatization for non-volatile compounds |
| HRMS | Provides accurate mass and elemental composition | Does not distinguish between isomers |
| UPLC-MS/MS | High sensitivity, selectivity, and speed | Requires specialized equipment and method development |
| 2D NMR | Provides definitive structural and stereochemical information | Requires pure sample and longer analysis time |
Mechanistic Studies of Molecular Recognition at the Enzyme Active Site
Understanding the molecular interactions between this compound and its putative target, phosphodiesterase type 5 (PDE5), is crucial for elucidating its mechanism of action. Future research should employ a combination of computational and experimental approaches to study this interaction in detail.
Key research avenues include:
Molecular Docking and Dynamics Simulations: Performing in silico molecular docking studies to predict the binding mode of this compound within the active site of PDE5. europeanreview.orgnih.gov Molecular dynamics simulations can then be used to assess the stability of the predicted binding pose and to understand the dynamic nature of the enzyme-inhibitor complex.
In Vitro Enzyme Inhibition Assays: Expressing and purifying recombinant PDE5 to perform enzyme inhibition assays. These experiments will determine the inhibitory potency (e.g., IC50 value) of this compound and provide insights into its mechanism of inhibition (e.g., competitive, non-competitive).
X-ray Crystallography: Co-crystallizing this compound with the catalytic domain of PDE5 to obtain a high-resolution crystal structure of the complex. This will provide definitive experimental evidence of the binding mode and the specific molecular interactions responsible for inhibition. nih.govscispace.com
Table 3 outlines the key amino acid residues in the PDE5 active site and their potential interactions with inhibitors like this compound.
| Amino Acid Residue | Potential Interaction | Role in Binding |
|---|---|---|
| Gln817 | Hydrogen bond | Key interaction for anchoring the inhibitor |
| Phe820 | Hydrophobic/π-π stacking | Forms a hydrophobic pocket |
| Val782 | Hydrophobic | Contributes to the shape of the active site |
| Leu804 | Hydrophobic | Interacts with the inhibitor's hydrophobic regions |
| Tyr612 | Hydrogen bond/hydrophobic | Can interact with different parts of the inhibitor |
Predictive Modeling for Structure-Function Relationships within Related Chemical Scaffolds
To guide the design of novel, potentially more potent or selective analogs based on the this compound scaffold, future research should focus on the development of predictive computational models. Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful tools in this regard. nih.govresearchgate.net
Future research in this area should encompass:
3D-QSAR Studies: Synthesizing a focused library of analogs with systematic modifications to the chloropropanoyl moiety and other parts of the molecule. The biological activities of these compounds can then be used to build a 3D-QSAR model, which can provide a quantitative understanding of how different structural features influence inhibitory potency. researchgate.netnih.gov
Pharmacophore Modeling: Developing a pharmacophore model based on the key structural features required for PDE5 inhibition. nih.gov This model can be used to virtually screen large compound libraries to identify novel scaffolds with the potential for PDE5 inhibition.
In Silico ADMET Prediction: Utilizing computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its designed analogs. nih.gov This can help in prioritizing compounds with favorable drug-like properties for further development.
Table 4 presents a hypothetical 3D-QSAR model for a series of tadalafil analogs, illustrating the contribution of different molecular fields to the biological activity.
| Molecular Field | Favorable Contribution | Unfavorable Contribution |
|---|---|---|
| Steric | Bulky groups in specific regions enhance activity | Steric hindrance in other regions decreases activity |
| Electrostatic | Electron-withdrawing groups at certain positions are beneficial | Positive electrostatic potential in specific areas is detrimental |
| Hydrophobic | Increased hydrophobicity in a particular pocket improves binding | Hydrophilic groups in the same pocket reduce activity |
| H-bond Donor | Presence of a hydrogen bond donor is crucial for interaction with Gln817 | Additional H-bond donors in other regions may not be favorable |
| H-bond Acceptor | An acceptor group at a specific location can enhance binding | - |
Q & A
Basic Research Questions
Q. What are the validated methods for synthesizing and characterizing Chloropropanoylpretadalafil in preclinical studies?
- Methodological Answer : Synthesis should follow protocols optimized for phosphodiesterase inhibitors, incorporating HPLC purification and spectroscopic validation (e.g., NMR, mass spectrometry). Characterization must include purity assays (>98%) and stability testing under varying pH/temperature conditions. For reproducibility, adhere to NIH guidelines on reporting synthetic pathways and analytical parameters .
Q. How can researchers design in vitro assays to assess the toxicity profile of this compound?
- Methodological Answer : Use tiered toxicity screening:
- Primary assays: Cell viability (MTT assay) in hepatic (HepG2) and renal (HEK293) cell lines.
- Secondary assays: Mitochondrial membrane potential disruption (JC-1 staining) and ROS generation (DCFH-DA probe).
- Include negative/positive controls and dose-response curves (0.1–100 µM). Reference OECD Test No. 423 for acute oral toxicity frameworks .
Q. What statistical models are appropriate for analyzing dose-dependent efficacy data of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response) using tools like GraphPad Prism. For heterogeneous data, use mixed-effects models or bootstrapping to account for variability. Report confidence intervals (95%) and effect sizes per CONSORT guidelines .
Advanced Research Questions
Q. How can contradictions in published data on this compound’s metabolic stability be resolved?
- Methodological Answer : Conduct a meta-analysis stratified by experimental conditions (e.g., liver microsomes vs. recombinant CYP isoforms). Use funnel plots to detect publication bias and subgroup analyses to isolate variables (e.g., incubation time, cofactor concentrations). Validate findings with in situ perfusion models .
Q. What molecular dynamics (MD) approaches elucidate this compound’s binding affinity to PDE5 isoforms?
- Methodological Answer : Perform homology modeling of PDE5 isoforms (AlphaFold2) followed by 100-ns MD simulations (AMBER/CHARMM). Analyze binding free energy (MM-PBSA) and residue interaction networks. Cross-validate with mutagenesis studies targeting predicted hot-spot residues (e.g., Gln817, Phe820) .
Q. How to design longitudinal studies evaluating this compound’s environmental impact in aquatic ecosystems?
- Methodological Answer :
- Exposure design: Mesocosm systems simulating freshwater ecosystems, with concentrations reflecting predicted environmental levels (0.1–10 µg/L).
- Endpoints: Bioaccumulation in Daphnia magna, algal growth inhibition (OECD 201), and genotoxicity (Comet assay in zebrafish).
- Data integration: Use fate models (EPI Suite) to predict biodegradation half-lives and QSAR for ecotoxicological risk stratification .
Q. What in silico strategies prioritize metabolites of this compound for targeted analytical identification?
- Methodological Answer : Combine Phase I/II metabolism prediction (e.g., GLORYx, Meteor Nexus) with toxicity likelihood scores (ProTox-II). Prioritize metabolites with high in silico toxicity (e.g., mutagenicity) or structural alerts. Validate via LC-HRMS/MS with isotopic labeling .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
